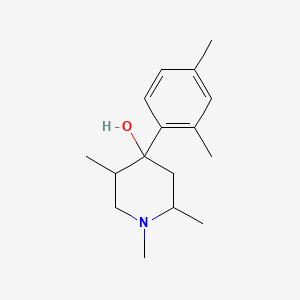![molecular formula C16H10N2O4 B11545531 6-{[(E)-(3-nitrophenyl)methylidene]amino}-2H-chromen-2-one](/img/structure/B11545531.png)
6-{[(E)-(3-nitrophenyl)methylidene]amino}-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{[(E)-(3-nitrophenyl)methylidene]amino}-2H-chromen-2-one is a compound that belongs to the class of Schiff bases derived from coumarin. Schiff bases are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique structure and properties.
準備方法
The synthesis of 6-{[(E)-(3-nitrophenyl)methylidene]amino}-2H-chromen-2-one typically involves the condensation reaction between 6-amino-2H-chromen-2-one and 3-nitrobenzaldehyde. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the reaction . The reaction mixture is refluxed for several hours, and the product is then purified by recrystallization.
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility .
化学反応の分析
6-{[(E)-(3-nitrophenyl)methylidene]amino}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
6-{[(E)-(3-nitrophenyl)methylidene]amino}-2H-chromen-2-one has several scientific research applications:
作用機序
The mechanism of action of 6-{[(E)-(3-nitrophenyl)methylidene]amino}-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer therapy, the compound induces apoptosis in cancer cells by activating specific signaling pathways .
類似化合物との比較
6-{[(E)-(3-nitrophenyl)methylidene]amino}-2H-chromen-2-one can be compared with other Schiff bases and coumarin derivatives. Similar compounds include:
6-amino-2H-chromen-2-one: A precursor in the synthesis of the target compound, known for its biological activities.
3-nitrobenzaldehyde: Another precursor, commonly used in the synthesis of various Schiff bases.
Coumarin derivatives: These compounds share similar structural features and biological activities, such as antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific combination of the coumarin scaffold and the Schiff base moiety, which imparts distinct biological activities and chemical reactivity.
特性
分子式 |
C16H10N2O4 |
|---|---|
分子量 |
294.26 g/mol |
IUPAC名 |
6-[(3-nitrophenyl)methylideneamino]chromen-2-one |
InChI |
InChI=1S/C16H10N2O4/c19-16-7-4-12-9-13(5-6-15(12)22-16)17-10-11-2-1-3-14(8-11)18(20)21/h1-10H |
InChIキー |
AYFUWPULPWYJGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC3=C(C=C2)OC(=O)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(6-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B11545448.png)
![4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B11545452.png)
![N'-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide](/img/structure/B11545458.png)
![dimethyl 2-{1-[(2-iodophenyl)carbonyl]-7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11545459.png)
![4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-(2-phenoxyethyl)benzamide](/img/structure/B11545466.png)
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11545469.png)
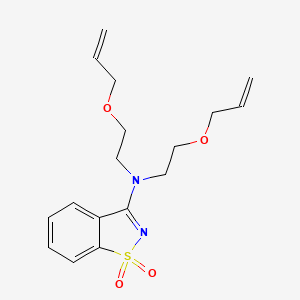
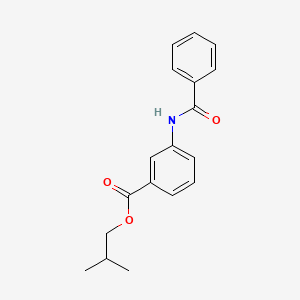
![2-methyl-N-{4-[5-(2-methylacryloyl)-1H-benzimidazol-2-yl]phenyl}prop-2-enamide](/img/structure/B11545487.png)
![4-bromo-N-[3-cyano-4-methyl-5-(piperidine-1-carbonyl)thiophen-2-yl]benzamide](/img/structure/B11545494.png)
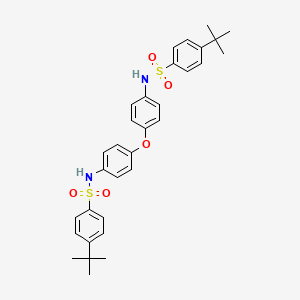
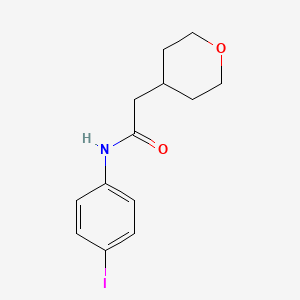
![N-cyclohexyl-2-[(6-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11545511.png)
